molecular formula C18H13N7O B2436475 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide CAS No. 1465337-32-9

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B2436475
CAS No.: 1465337-32-9
M. Wt: 343.35
InChI Key: VAENRCYBMYXHSZ-UHFFFAOYSA-N
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Description

“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide” is a chemical compound. It belongs to the class of compounds known as imidazo[1,2-a]pyrazines, which are known to act as versatile scaffolds in organic synthesis and drug development .


Synthesis Analysis

Imidazo[1,2-a]pyrazines are synthesized through various methods. One common method involves the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Another method involves the use of microwave irradiation, which is a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines are known for their reactivity and multifarious biological activity . They can undergo various chemical reactions, which are often monitored by thin layer chromatography (TLC) using silica gel .

Scientific Research Applications

Green Synthesis and Antimicrobial Activity

A study by Jyothi and Madhavi (2019) explored the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides, a category which includes compounds similar to N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide. They found that these compounds exhibit promising antimicrobial activity (Jyothi & Madhavi, 2019).

Synthesis of Pyrazol-4-ylidenehydrazinoimidazoles

Baig et al. (1982) conducted research on imidazo[5,1-c][1,2,4]-triazines and 2-arylazoimidazoles, which are structurally related to the compound . Their work provided insights into the synthesis of these compounds, potentially offering a framework for synthesizing and understanding similar compounds (Baig et al., 1982).

Efficient Synthesis of 1H-imidazo[1,2-b]pyrazole

Babariya and Naliapara (2017) reported an efficient synthesis method for a library of 1H-imidazo[1,2-b]pyrazole, which is closely related to the chemical structure in focus. This synthesis involves a multicomponent reaction and provides insights into developing similar compounds (Babariya & Naliapara, 2017).

Pyranopyrazoles Synthesis and Vibrational Spectroscopy

Siddekha, Nizam, and Pasha (2011) described the synthesis of pyranopyrazoles, a class of compounds structurally related to this compound. Their work includes the use of density functional theory (DFT) calculations, which could be relevant for similar compounds (Siddekha et al., 2011).

Synthesis and Tuberculostatic Activity of Pyrazine Derivatives

Foks et al. (2005) explored the synthesis of tuberculostatic pyrazine derivatives. Given the structural similarity, this research might offer insights into the potential tuberculostatic activity of related compounds like this compound (Foks et al., 2005).

Future Directions

Imidazo[1,2-a]pyrazines have promising and diverse bioactivity, which makes them an interesting area for future research . An innovative pre-competitive virtual screening collaboration has been engaged to validate and subsequently explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis . This opens avenues for further improvement and optimization of the chemical series .

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O/c19-10-15(13-11-22-25(12-13)14-4-2-1-3-5-14)23-18(26)16-17-21-7-9-24(17)8-6-20-16/h1-9,11-12,15H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAENRCYBMYXHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=NC=CN4C3=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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